Methyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate is a chemical compound with a complex structure that includes a benzoate ester and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate typically involves the reaction of 4-methyl-1,4-diazepane with methyl 4-bromobenzoate. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The diazepane ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the diazepane ring.
Scientific Research Applications
Methyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Methyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate involves its interaction with specific molecular targets. The diazepane ring can bind to receptors or enzymes, modulating their activity. The ester group may also play a role in the compound’s bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-methylpiperazin-1-yl)methyl]benzoate
- Methyl 4-(4-hydroxybut-1-ynyl)benzoate
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Uniqueness
Methyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate is unique due to the presence of the diazepane ring, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different ring structures or functional groups.
Properties
Molecular Formula |
C14H20N2O2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
methyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate |
InChI |
InChI=1S/C14H20N2O2/c1-15-8-3-9-16(11-10-15)13-6-4-12(5-7-13)14(17)18-2/h4-7H,3,8-11H2,1-2H3 |
InChI Key |
MUOMVTVGGQAORJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.